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Abstract

FGA145 is a peptidyl nitroalkene that has demonstrated potent inhibitory activity against viral
and host cysteine proteases, positioning it as a compound of interest for antiviral drug
development. This technical guide provides a comprehensive overview of FGA145, including
its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its
characterization. Special emphasis is placed on its activity as a reversible covalent inhibitor of
SARS-CoV-2 main protease (Mpro) and human cathepsins.

Introduction: The Therapeutic Potential of Peptidyl
Nitroalkenes

Peptidyl nitroalkenes represent a class of inhibitors that act as Michael acceptors.[1] The
nitroalkene "warhead" is an electrophilic group that can react with nucleophilic residues, such
as the cysteine in the active site of proteases, to form a covalent bond.[2] Unlike some covalent
inhibitors that bind irreversibly, the interaction of peptidyl nitroalkenes is characterized by a
reversible covalent mechanism.[1] This reversibility can be advantageous in drug design,
potentially reducing off-target effects and toxicity.[3] FGA145 has emerged as a notable
example from this class, with significant activity against key proteases involved in viral
infections.[1]
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Mechanism of Action of FGA145

FGA145 functions as a reversible covalent inhibitor of cysteine proteases.[1] The mechanism

involves a two-step process:

¢ Non-covalent Binding: The peptidyl backbone of FGA145 first binds non-covalently to the
active site of the target protease. This initial binding is driven by shape complementarity and
non-covalent interactions between the inhibitor and the enzyme's binding pockets.

e Reversible Covalent Adduct Formation: Following initial binding, the nucleophilic thiol group
of the catalytic cysteine residue in the protease's active site attacks the electrophilic
nitroalkene "warhead" of FGA145. This results in the formation of a covalent thioether
linkage. The nitroalkene chemistry allows for this bond to be reversible, establishing an
equilibrium between the non-covalently bound, covalently bound, and unbound states.[4]

This mechanism of action leads to potent inhibition of the target protease's activity.
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FGA145 Inhibition Mechanism
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Mechanism of reversible covalent inhibition by FGA145.

Quantitative Inhibitory Data

The inhibitory potency of FGA145 has been quantified against several key cysteine proteases.

The following tables summarize the available data.

Table 1: Enzymatic Inhibition of FGA145 against Various Proteases
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Target Protease Inhibition Constant (Ki) Reference
SARS-CoV-2 Mpro 1-10 uM [1]
Rhodesain (RhD) 1.63 nM [1]
Cruzain (CRZ2) 12.6 nM [1]
Cathepsin L (CatlL) 53.0 nM [1]
Cathepsin B (CatB) 206 nM [1]

Table 2: Cellular Antiviral Activity and Cytotoxicity of FGA145

Cell Line Virus EC50 CC50 Reference

Huh-7-ACE2 SARS-CoV-2 11.7 pM > 100 pM [1]05]

Impact on Signaling Pathways

FGA145's inhibitory activity against SARS-CoV-2 Mpro and Cathepsin L suggests it can
interfere with critical stages of the viral lifecycle.

Inhibition of Viral Replication via Mpro

The SARS-CoV-2 main protease (Mpro) is a viral cysteine protease essential for the replication
of the virus.[6] It cleaves the viral polyproteins translated from the viral RNA into functional non-
structural proteins (nsps).[7][8] These nsps are necessary to form the replication and
transcription complex (RTC), which is responsible for replicating the viral genome. By inhibiting
Mpro, FGA145 is expected to block the processing of these polyproteins, thereby preventing
the formation of a functional RTC and halting viral replication.[7]
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Inhibition of SARS-CoV-2 replication by FGA145 targeting Mpro.

Inhibition of Viral Entry via Cathepsin L

Cathepsin L is a host cysteine protease found in endosomes.[9] For some viruses, such as
SARS-CoV, after the virus enters the host cell via endocytosis, Cathepsin L is responsible for
cleaving the viral spike (S) protein.[10][11] This cleavage event activates the fusogenic
potential of the S protein, enabling the fusion of the viral and endosomal membranes and the
subsequent release of the viral genome into the cytoplasm.[10] By inhibiting Cathepsin L,
FGA145 can prevent the proteolytic activation of the S protein, thereby blocking viral entry into
the host cell.[10]
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Inhibition of viral entry by FGA145 targeting Cathepsin L.

Experimental Protocols
Synthesis of Peptidyl Nitroalkenes

A general synthetic route for peptidyl nitroalkenes like FGA145 starts from a protected amino
acid, in this case, Boc-L-glutamic acid.[12] The synthesis involves several steps, including
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amide bond formation and the introduction of the nitroalkene warhead, often via a Henry
reaction followed by dehydration.[13][14]
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v
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General synthetic workflow for peptidyl nitroalkenes.

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence
Resonance Energy Transfer - FRET)

This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2
main protease.[15]

e Materials:
o Recombinant SARS-CoV-2 Mpro enzyme

o FRET-based substrate for Mpro (e.g., containing a fluorophore and a quencher separated
by the Mpro cleavage sequence)

o Assay buffer (e.g., 20 mM HEPES, 100 mM NacCl, 1 mM EDTA, pH 7.3)
o Dithiothreitol (DTT)
o FGA145 and other test compounds
o 384-well black plates
o Fluorescence plate reader
e Procedure:
o Prepare serial dilutions of FGA145 in the assay buffer.

o In a 384-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).
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o Add the diluted FGA145 or control vehicle to the wells.

o Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for
inhibitor binding.

o Initiate the enzymatic reaction by adding the FRET substrate to all wells.

o Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission
at 490 nm) over time.

o Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus
time curve.

o Determine the percent inhibition for each concentration of FGA145 and calculate the 1C50
value by fitting the data to a dose-response curve.

o To determine the inhibition constant (Ki), perform the assay at various substrate
concentrations and analyze the data using appropriate kinetic models (e.g., Morrison
equation for tight-binding inhibitors).

Cathepsin L Enzymatic Assay
This assay measures the inhibition of Cathepsin L activity.[16]
e Materials:
o Recombinant human Cathepsin L
o Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)
o Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
o DTT
o FGA145 and other test compounds
o 96-well black plates

o Fluorescence plate reader
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e Procedure:

o

Prepare serial dilutions of FGA145 in the assay buffer.

Activate the Cathepsin L enzyme by pre-incubating with DTT in the assay buffer.

In a 96-well plate, add the activated Cathepsin L to each well.

Add the diluted FGA145 or control vehicle to the wells and incubate at room temperature.
Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over
time.

Calculate the reaction velocity and determine the IC50 and Ki values as described for the
Mpro assay.

Cellular Antiviral Assay (SARS-CoV-2)

This assay evaluates the ability of FGA145 to inhibit viral replication in a cellular context.[5]

o Materials:

o

[¢]

Huh-7-ACE2 cells (or other susceptible cell lines)
Complete cell culture medium

SARS-CoV-2 virus stock

FGA145

Reagents for quantifying viral replication (e.g., for RT-gPCR of viral RNA or for
immunofluorescence staining of viral antigens)

96-well cell culture plates

e Procedure:
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Seed Huh-7-ACE2 cells in 96-well plates and allow them to adhere overnight.
Prepare serial dilutions of FGA145 in cell culture medium.

Remove the old medium from the cells and add the medium containing the diluted
FGA145.

Incubate for a short period (e.g., 1-2 hours).

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
Incubate the infected cells for a specified duration (e.g., 24-48 hours).

After incubation, quantify the extent of viral replication. This can be done by:

» Collecting the cell supernatant to measure viral RNA levels by RT-qPCR.

» Fixing and permeabilizing the cells for immunofluorescence staining of a viral protein
(e.g., nucleocapsid) and quantifying the number of infected cells.

Calculate the percent inhibition of viral replication for each FGA145 concentration and
determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of

the virus or general toxicity to the host cells.[5]

o Materials:

o

[e]

o

[¢]

[¢]

Huh-7-ACE2 cells

Complete cell culture medium

FGA145

Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)

96-well cell culture plates
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e Procedure:

o

Seed Huh-7-ACE2 cells in 96-well plates.

o Add serial dilutions of FGA145 to the cells.

o Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

o Add the cell viability reagent to the wells according to the manufacturer's instructions.
o Measure the signal (absorbance or luminescence) using a plate reader.

o Calculate the percent cell viability for each FGA145 concentration relative to untreated
control cells.

o Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion

FGA145 is a potent peptidyl nitroalkene inhibitor of cysteine proteases with demonstrated
activity against key viral and host targets. Its reversible covalent mechanism of action and
significant in vitro efficacy against SARS-CoV-2 Mpro and Cathepsin L highlight its potential as
a lead compound for the development of novel antiviral therapeutics. The data and protocols
presented in this guide provide a foundational resource for researchers in the field of drug
discovery and development to further investigate FGA145 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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